molecular formula C18H19N3O2S B7067164 N-[1-(oxolan-3-yl)ethyl]-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide

N-[1-(oxolan-3-yl)ethyl]-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide

Cat. No.: B7067164
M. Wt: 341.4 g/mol
InChI Key: ZLBSQSIKKFDDHG-UHFFFAOYSA-N
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Description

N-[1-(oxolan-3-yl)ethyl]-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a unique structure that includes an oxolane ring, a thiophene ring, and a benzimidazole core, making it a subject of interest for various scientific research applications.

Properties

IUPAC Name

N-[1-(oxolan-3-yl)ethyl]-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-11(12-7-8-23-10-12)19-18(22)13-4-2-5-14-16(13)21-17(20-14)15-6-3-9-24-15/h2-6,9,11-12H,7-8,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBSQSIKKFDDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOC1)NC(=O)C2=C3C(=CC=C2)NC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-3-yl)ethyl]-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the thiophene ring, and the attachment of the oxolane ring. Common synthetic routes may involve:

    Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Attachment of Oxolane Ring: The oxolane ring can be attached via nucleophilic substitution reactions, where an oxolane derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxolan-3-yl)ethyl]-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole core can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halides, sulfonates, or organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the benzimidazole core may produce dihydrobenzimidazole derivatives.

Scientific Research Applications

N-[1-(oxolan-3-yl)ethyl]-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(oxolan-3-yl)ethyl]-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring may enhance the compound’s binding affinity and specificity. The oxolane ring can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share the benzimidazole core.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-2-carboxylic acid are structurally related.

    Oxolane Derivatives: Compounds like oxolane-2-carboxamide and oxolane-3-carboxylic acid have similar oxolane rings.

Uniqueness

N-[1-(oxolan-3-yl)ethyl]-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide is unique due to its combination of the benzimidazole, thiophene, and oxolane moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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